Product packaging for 2-Fluoro-4-isothiocyanatopyridine(Cat. No.:)

2-Fluoro-4-isothiocyanatopyridine

Cat. No.: B13456477
M. Wt: 154.17 g/mol
InChI Key: DVAZHEDAHWEVFW-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govacs.org Fluorinated pyridine scaffolds are particularly valuable in medicinal chemistry and materials science. nih.govrsc.org The high electronegativity of the fluorine atom can influence the electron distribution within the pyridine ring, affecting its reactivity and basicity. nih.gov This modification can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles of drug candidates. acs.org Consequently, fluorinated pyridines are integral components of numerous pharmaceuticals and agrochemicals. uni-muenster.denih.gov The presence of a fluorine atom on the pyridine ring, as seen in 2-fluoro-4-isothiocyanatopyridine, offers a strategic position for further chemical modification through nucleophilic aromatic substitution reactions. nih.gov

Importance of Isothiocyanate Functionality as a Synthetic Handle

The isothiocyanate group (–N=C=S) is a highly versatile functional group in organic synthesis. rsc.orgmdpi.com It serves as a powerful electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. wikipedia.orgnoaa.govcdnsciencepub.com This reactivity makes isothiocyanates invaluable intermediates for the construction of diverse heterocyclic compounds and other complex molecular architectures. mdpi.combeilstein-journals.org The isothiocyanate moiety is also found in numerous naturally occurring compounds, many of which exhibit significant biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netmdpi.com In the context of this compound, the isothiocyanate group provides a reactive site for conjugation to other molecules or for the elaboration into more complex functional groups. rsc.org

Overview of Research Trajectories for this compound

Potential research directions include:

Synthesis of Novel Thiourea (B124793) Derivatives: Reaction with a diverse range of primary and secondary amines to generate a library of 2-fluoro-4-pyridyl thioureas for biological screening.

Development of Heterocyclic Systems: Utilization of the isothiocyanate group in cyclization reactions to construct novel fused heterocyclic systems containing the fluorinated pyridine motif.

Preparation of Labeled Compounds: The reactivity of the isothiocyanate group makes it suitable for conjugation with reporter molecules, such as fluorescent dyes or radiolabels, for use in chemical biology and diagnostic applications.

Materials Science Applications: Incorporation of the this compound unit into polymers or other materials to impart specific properties, such as altered surface characteristics or thermal stability.

The synthesis of this compound itself is a key research aspect. A plausible synthetic route involves the conversion of the corresponding primary amine, 4-amino-2-fluoropyridine, to the isothiocyanate. This transformation is commonly achieved through reaction with thiophosgene (B130339) or a less hazardous equivalent, or via the decomposition of a dithiocarbamate (B8719985) salt intermediate. nih.govorganic-chemistry.org

Interactive Data Tables

Below are illustrative data tables for this compound and a selection of related compounds. Note that specific experimental data for this compound is not widely available in public literature, and the provided data is representative.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃FN₂S
Molecular Weight 154.17 g/mol
CAS Number 1301254-81-8
Appearance (Predicted) White to off-white solid
Boiling Point (Predicted) Not readily available
Melting Point (Predicted) Not readily available
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF

Table 2: Common Reactions of the Isothiocyanate Group

ReactantProduct TypeGeneral Reaction Scheme
Primary/Secondary Amine ThioureaR-NCS + R'R''NH → R-NH-C(=S)-NR'R''
Alcohol ThiocarbamateR-NCS + R'-OH → R-NH-C(=S)-OR'
Thiol DithiocarbamateR-NCS + R'-SH → R-NH-C(=S)-SR'
Water Amine + Carbonyl SulfideR-NCS + H₂O → R-NH₂ + COS

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FN2S B13456477 2-Fluoro-4-isothiocyanatopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3FN2S

Molecular Weight

154.17 g/mol

IUPAC Name

2-fluoro-4-isothiocyanatopyridine

InChI

InChI=1S/C6H3FN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H

InChI Key

DVAZHEDAHWEVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N=C=S)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 4 Isothiocyanatopyridine

Established Synthetic Routes

The established pathways to synthesize 2-Fluoro-4-isothiocyanatopyridine predominantly start from 2-fluoro-4-aminopyridine. The choice of synthetic route often depends on factors such as reagent toxicity, substrate reactivity, and desired yield.

The most direct precursor for the synthesis of this compound is 2-fluoro-4-aminopyridine. The conversion of the amino group (-NH₂) to an isothiocyanate group (-NCS) is the central transformation in these synthetic schemes.

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a classical and well-established method for the synthesis of isothiocyanates. nih.gov This approach is applicable to substituted aminopyridines. mdpi.com The reaction involves the treatment of the aminopyridine with thiophosgene, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

The general mechanism proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates HCl to yield the isothiocyanate. Despite its effectiveness, the high toxicity of thiophosgene has led to the development of alternative methods. mdpi.com

General Reaction Scheme:

Py-NH₂ + CSCl₂ → [Py-NH-C(S)Cl] + HCl

[Py-NH-C(S)Cl] → Py-NCS + HCl

The synthesis of isothiocyanates from primary amines using thiocyanate (B1210189) reagents is not a widely documented or standard method. While certain reagents like ammonium thiocyanate can be used to convert alcohols and ethers into isothiocyanates, this pathway is not typically employed for the conversion of arylamines or aminopyridines. chemrxiv.org Synthetic strategies for this class of compounds generally favor other thiocarbonyl transfer reagents or the dithiocarbamate (B8719985) route.

To circumvent the use of hazardous reagents like thiophosgene, efficient one-pot procedures have been developed for the synthesis of pyridyl isothiocyanates from their corresponding amines. mdpi.com These methods are particularly useful for preparing electron-deficient pyridyl isothiocyanates. beilstein-journals.org The process involves the in situ generation of a dithiocarbamate salt, which is then desulfurized without isolation to form the final isothiocyanate product. mdpi.comnih.gov

This one-pot approach is advantageous due to its operational simplicity and the use of less toxic and inexpensive reagents. mdpi.com A common procedure involves reacting the aminopyridine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of a desulfurizing agent such as iron(III) chloride. mdpi.com The choice of base and solvent system is crucial for the successful formation of the dithiocarbamate salt, especially for less reactive, electron-deficient aminopyridines. beilstein-journals.orgnih.gov

Amine SubstrateBaseDesulfurizing AgentSolventYield (%)
Pyridyl AminesDABCO or NaHIron(III) ChlorideTHF or DMFModerate to Good
Aryl AminesK₂CO₃Cyanuric ChlorideH₂O/CH₂Cl₂Good
Electron-deficient Aryl AminesK₂CO₃Cyanuric ChlorideDMF/H₂OGood
This table presents generalized conditions and outcomes for one-pot isothiocyanate synthesis based on published methodologies. beilstein-journals.orgnih.gov

A major and versatile pathway for isothiocyanate synthesis is the decomposition of dithiocarbamate salts. nih.gov This two-step approach involves the initial formation of a dithiocarbamate salt from a primary amine, which is then treated with a desulfurizing agent. mdpi.com This method avoids the direct use of thiophosgene. A wide variety of desulfurizing agents have been developed for this transformation, including tosyl chloride, hydrogen peroxide, and various metal salts. nih.govorganic-chemistry.org

The key intermediate in this synthetic route is the dithiocarbamate salt. It is formed by the reaction of a primary amine, such as 2-fluoro-4-aminopyridine, with carbon disulfide (CS₂). nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine or an alkali metal hydroxide, which deprotonates the initially formed dithiocarbamic acid to yield a stable salt. mdpi.com

The formation of this intermediate is a critical step, and for electron-deficient amines like many aminopyridines, the reaction conditions must be carefully optimized to ensure efficient conversion. nih.gov The nucleophilicity of the aminopyridine influences its reactivity towards carbon disulfide. mdpi.com The dithiocarbamate salt is then converted to the isothiocyanate through desulfurization.

Decomposition of Dithiocarbamate Salts

Desulfurization Strategies with Oxidizing Agents

The conversion of primary amines to isothiocyanates is a pivotal transformation in organic synthesis. A prevalent method involves the creation of a dithiocarbamate salt intermediate, formed from the reaction of a primary amine with carbon disulfide, which is subsequently decomposed to yield the isothiocyanate. chemrxiv.org This decomposition, or desulfurization, can be accomplished using a variety of reagents, including oxidizing agents. nih.gov

Several oxidizing agents have proven effective for this purpose. Sodium persulfate (Na₂S₂O₈) is a noteworthy desulfurizing agent that facilitates the efficient synthesis of alkyl, aryl, and even chiral isothiocyanates. nih.govrsc.org This method is particularly versatile, functioning as a traditional two-step process or as a one-pot reaction in water where the dithiocarbamate salt is generated in situ. nih.govrsc.org Hydrogen peroxide is another effective agent for the synthesis of non-chiral isothiocyanates. nih.gov The choice of desulfurating agent is critical and depends on factors such as the substrate's functional groups and the desired reaction conditions. mdpi.com

Table 1: Selected Desulfurization Agents for Isothiocyanate Synthesis

AgentReferenceNotes
Sodium Persulfate (Na₂S₂O₈) nih.govrsc.orgEfficient for a wide scope of amines, including chiral variants. Can be used in a one-pot procedure in water.
Hydrogen Peroxide (H₂O₂) nih.govEffective for synthesizing non-chiral isothiocyanates and diisothiocyanates.
Iodine mdpi.comA commonly used desulfurating agent.
Tosyl Chloride mdpi.comAnother frequently employed reagent for desulfurization.
Triflic Anhydride (Tf₂O) ijacskros.comA modern, mild protocol for preparing isothiocyanates from amines and carbon disulfide.

Precursor Synthesis and Functionalization for this compound

The synthesis of the target compound is critically dependent on the preparation of appropriately functionalized pyridine (B92270) precursors. This involves the strategic introduction of the fluorine atom and the amine group, which serves as the immediate precursor to the isothiocyanate functionality.

Synthesis of Fluorinated Pyridine Amines

The creation of a fluorinated pyridine amine, specifically 2-fluoro-4-aminopyridine, is a necessary step before the introduction of the isothiocyanate group. One established method to generate an amino group on a pyridine ring is through the reduction of a corresponding nitro-substituted precursor. For instance, a nitropyridine can be converted to an aminopyridine via catalytic hydrogenation. nih.gov Another synthetic route involves a Hofmann amide degradation reaction. This process can be used to synthesize 2-amino-4-fluoropyridine from 4-fluoropyridine-2-formamide, which itself is derived from 2-pyridine carboxylic acid in a multi-step sequence. google.com

Regioselective Fluorination Approaches for Pyridine N-Oxides

Achieving regioselective fluorination, particularly at the 2-position of the pyridine ring, can be challenging due to the electron-rich nature of the heterocycle. nih.govgoogle.com A powerful strategy to overcome this involves the use of pyridine N-oxides as starting materials. The N-oxide group activates the pyridine ring towards nucleophilic substitution. google.com

One highly regioselective method involves the conversion of a pyridine N-oxide into a 2-pyridyltrialkylammonium salt under mild, metal-free conditions. acs.orgacs.org These isolable intermediates serve as excellent precursors for nucleophilic fluorination, reacting with a fluoride (B91410) source to yield 2-fluoropyridines with high selectivity. acs.orgacs.org This approach demonstrates broad functional group compatibility and is highly regioselective; for 3-substituted pyridine N-oxides, fluorination occurs exclusively at the position para to the existing substituent (the 2-position). acs.org Direct fluorination of pyridine N-oxides is also possible, where the N-oxide group enhances the reactivity of the substrate and directs the substitution. nih.gov

Preparation of Halogenated Pyridine Intermediates (e.g., 2-Fluoro-4-iodopyridine)

Halogenated pyridine intermediates, such as 2-Fluoro-4-iodopyridine, are versatile building blocks in medicinal chemistry and pharmaceutical development. innospk.comchemimpex.com This compound, identified by CAS number 22282-70-8, is a shallow-colored solid with a molecular weight of 222.987 g/mol . innospk.com Its structure, featuring both a fluorine atom and an iodine atom, makes it a valuable precursor for synthesizing more complex molecules. innospk.com The iodine atom can be readily converted into other functional groups through various cross-coupling reactions, or the entire molecule can be derived from a precursor like 2-fluoro-4-aminopyridine via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide.

Table 2: Properties of 2-Fluoro-4-iodopyridine

PropertyValueReference
CAS Number22282-70-8 innospk.com
Molecular FormulaC₅H₃FIN innospk.com
Molecular Weight222.987 g/mol innospk.com
AppearanceShallow-colored solid innospk.com
Melting Point57°C innospk.com
Boiling Point223°C at 760 mmHg innospk.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions. This can involve a systematic investigation of parameters such as reagent stoichiometry, temperature, reaction time, and the choice of solvent. nih.gov For instance, altering the acidity of the reaction medium by adding acetic acid has been shown to significantly improve the yield of a desired product by shifting the reaction pathway towards a more thermodynamically stable outcome. researchgate.net

Solvent Effects in this compound Synthesis

The choice of solvent can profoundly influence reaction outcomes, affecting reaction rates, selectivity, and yields. researchgate.net Theoretical studies have confirmed that molecular parameters and chemical properties of halopyridines are seriously affected by solvent polarity. researchgate.net In the context of synthesizing fluorinated pyridines, polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly employed, particularly for nucleophilic substitution reactions with fluoride ions. nih.govgoogleapis.com For the synthesis of isothiocyanates, various solvents have been utilized. Dichloromethane (DCM) is a common choice for the formation of the dithiocarbamate intermediate and subsequent desulfurization. mdpi.com Notably, water has been successfully used as a green solvent for the sodium persulfate-mediated synthesis of isothiocyanates, demonstrating its viability under specific conditions. rsc.org The optimal solvent is highly dependent on the specific reaction step, the reagents involved, and the desired reaction kinetics.

Temperature and Stoichiometric Control

The synthesis of this compound is highly sensitive to temperature. The reaction of 2-fluoro-4-aminopyridine with thiophosgene, a common thiocarbonylating agent, is typically conducted at low temperatures, often between 0 and 5 °C. This is crucial to control the exothermic nature of the reaction and to prevent the formation of unwanted byproducts, such as ureas and thioureas, which can arise from the reaction of the isothiocyanate product with the starting amine.

Stoichiometric control is equally important. An excess of the thiocarbonylating agent is generally used to ensure complete conversion of the starting amine. However, a large excess can lead to the formation of polymeric materials and other impurities, complicating the purification process. Therefore, the molar ratio of the amine to the thiocarbonylating agent must be carefully optimized. Typically, a ratio of 1:1.1 to 1:1.5 of amine to thiophosgene is employed to maximize the yield of the desired isothiocyanate while minimizing byproduct formation.

ParameterOptimal ConditionRationale
Temperature 0 - 5 °CTo control exothermicity and prevent byproduct formation.
Amine:Thiophosgene Ratio 1:1.1 - 1:1.5To ensure complete conversion and minimize side reactions.

Base Selection and Catalytic Enhancements

The choice of base is a critical factor in the synthesis of this compound. The base serves to neutralize the hydrogen chloride that is generated during the reaction with thiophosgene. Tertiary amines, such as triethylamine and diisopropylethylamine, are commonly used due to their non-nucleophilic nature, which prevents them from reacting with the isothiocyanate product. The selection of the base can also influence the reaction rate and the solubility of the reaction components.

ReagentRoleCommon Examples
Base Neutralizes HCl byproductTriethylamine, Diisopropylethylamine
Catalyst Enhances reaction rate in biphasic systemsTetra-n-butylammonium bromide

Chemical Transformations and Reactivity Profile of 2 Fluoro 4 Isothiocyanatopyridine

Reactivity of the Isothiocyanate Group

The reactivity of 2-Fluoro-4-isothiocyanatopyridine is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate moiety. This allows for a variety of chemical transformations, most notably nucleophilic addition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isothiocyanates. The carbon atom of the -N=C=S group is electron-deficient and readily reacts with nucleophiles, leading to the formation of a diverse array of functionalized pyridine (B92270) derivatives.

The reaction between this compound and primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted thioureas. nih.govthermofisher.com In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This addition is typically rapid and proceeds under mild conditions, often at room temperature, to give high yields of the corresponding thiourea (B124793) derivatives. These reactions are fundamental in creating molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Synthesis of Thiourea Derivatives from this compound

Amine ReactantProduct (Thiourea Derivative)Typical Conditions
Primary Aliphatic Amine (e.g., R-NH₂)N-(Alkyl)-N'-(2-fluoro-4-pyridinyl)thioureaRoom Temperature, Solvent (e.g., Ethanol, Acetonitrile)
Secondary Aliphatic Amine (e.g., R₂NH)N,N-(Dialkyl)-N'-(2-fluoro-4-pyridinyl)thioureaRoom Temperature, Solvent (e.g., Ethanol, Acetonitrile)
Primary Aromatic Amine (e.g., Ar-NH₂)N-(Aryl)-N'-(2-fluoro-4-pyridinyl)thioureaRoom Temperature, Solvent (e.g., Dichloromethane)

While the user's outline specifies the synthesis of carbamates, it is a fundamental principle of organic chemistry that the reaction of an isothiocyanate with an alcohol yields a thiocarbamate , not a carbamate. The sulfur atom is retained in the product. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isothiocyanate group, forming a C-O bond and resulting in an O-alkyl thiocarbamate derivative. This transformation is a reliable method for introducing the thiocarbamate functionality. libretexts.org

Table 2: Synthesis of Thiocarbamate Derivatives from this compound

Alcohol ReactantProduct (Thiocarbamate Derivative)Typical Conditions
Primary Alcohol (e.g., R-OH)O-Alkyl (2-fluoro-4-pyridinyl)thiocarbamateBase catalyst (e.g., NaH), Aprotic solvent (e.g., THF)
Secondary Alcohol (e.g., R₂CH-OH)O-sec-Alkyl (2-fluoro-4-pyridinyl)thiocarbamateBase catalyst, Elevated temperature

Analogous to the reactions with amines and alcohols, this compound reacts with thiols (mercaptans) to produce dithiocarbamates. organic-chemistry.orgorganic-chemistry.org The sulfur atom of the thiol acts as the nucleophile, attacking the isothiocyanate carbon. This reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile, which then readily adds to the C=S bond. organic-chemistry.org This method provides a direct route to dithiocarbamate-substituted pyridine systems.

Table 3: Synthesis of Dithiocarbamate (B8719985) Derivatives from this compound

Thiol ReactantProduct (Dithiocarbamate Derivative)Typical Conditions
Aliphatic Thiol (e.g., R-SH)Alkyl (2-fluoro-4-pyridinyl)dithiocarbamateBase catalyst (e.g., Triethylamine), Aprotic solvent
Aromatic Thiol (e.g., Ar-SH)Aryl (2-fluoro-4-pyridinyl)dithiocarbamateBase catalyst, Room Temperature

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The carbon-sulfur double bond of the isothiocyanate group in this compound can participate in cycloaddition reactions. libretexts.org These reactions are powerful tools for constructing five- and six-membered heterocyclic rings. libretexts.org For example, in a [3+2] cycloaddition, the isothiocyanate can act as a two-atom component reacting with a three-atom dipole, such as an azide (B81097) or a nitrone, to form a five-membered ring system. grafiati.com While general cycloaddition methodologies for isothiocyanates are known, specific examples involving this compound require dedicated investigation but are expected to follow established reactivity patterns. The Diels-Alder, or [4+2] cycloaddition, is another possibility where the C=S bond can act as a dienophile. researchgate.net

Reduction Reactions

The isothiocyanate group is susceptible to reduction by various chemical reagents. The outcome of the reduction depends on the specific reducing agent and reaction conditions used. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the isothiocyanate group all the way to a secondary methylamine (B109427) derivative (Ar-NH-CH₃). Milder reducing agents or different reaction pathways can potentially lead to the formation of thioformamides or isocyanides. While general methods for the reduction of isothiocyanates are established, specific documented examples for this compound are less common in readily available literature and represent a potential area for further synthetic exploration.

Reactivity of the Fluoropyridine Core

The fluorine atom at the 2-position of the pyridine ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution. The inherent electron deficiency of the pyridine ring activates the C-F bond towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as the Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

The nitrogen atom in the pyridine ring plays a crucial role in activating the ring towards SNAr, especially at the ortho (2- and 6-) and para (4-) positions, by stabilizing the negative charge of the Meisenheimer intermediate through resonance. epa.gov For this compound, the fluorine atom is at an activated ortho position, making it susceptible to displacement by various nucleophiles.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen substituent. The generally accepted order of reactivity for activated aryl halides is F > Cl > Br > I. nih.gov This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction.

A study comparing the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide found that 2-fluoropyridine (B1216828) reacts 320 times faster than its chloro counterpart. researchgate.net This highlights the superior leaving group ability of fluorine in this context. While the C-F bond is the strongest carbon-halogen bond, its cleavage is not the rate-limiting step. Instead, the reaction rate is governed by the formation of the Meisenheimer complex, which is accelerated by the electron-withdrawing nature of fluorine.

Table 1: Comparative Reactivity in SNAr Reactions

Halogen at 2-Position Relative Rate of Reaction with Sodium Ethoxide
F 320
Cl 1

This enhanced reactivity of 2-fluoropyridines makes them valuable substrates for introducing a wide range of functional groups under milder conditions than those required for other halopyridines. acs.org

The rate and success of SNAr reactions are further modulated by electronic and steric factors. Electron-withdrawing groups on the pyridine ring generally increase the reaction rate by further stabilizing the Meisenheimer intermediate. sci-hub.se In this compound, the isothiocyanate group (-NCS) at the para position is expected to have an activating effect on the SNAr reaction at the 2-position due to its electron-withdrawing nature.

Conversely, electron-donating groups on the ring would decrease the reaction rate. epa.gov Steric hindrance around the reaction center can also significantly slow down or even prevent SNAr reactions. rsc.org Bulky nucleophiles or large substituents adjacent to the fluorine atom can impede the approach of the nucleophile.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles. wikipedia.orgbaranlab.org

For fluoropyridines, the fluorine atom itself can act as a weak directing group. organic-chemistry.org However, more powerful directing groups, such as amides or methoxy (B1213986) groups, are often employed to ensure efficient and regioselective metalation. harvard.edu Metalation of the pyridine ring can be complicated by the competing 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu The isothiocyanate group in this compound could also potentially influence the regioselectivity of metalation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Fluoropyridine Analogues

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. rsc.orgyoutube.com While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides in Suzuki-Miyaura reactions is more challenging due to the strength of the C-F bond.

However, recent advancements in catalyst design have enabled the use of some activated fluoroarenes in cross-coupling reactions. acs.orgnih.gov For fluoropyridine analogues, successful Suzuki-Miyaura couplings often require specialized ligands and conditions. nih.govrsc.org The reaction is generally more facile with electron-deficient fluoropyridines. Both electron-rich and electron-deficient bromides can be used in these reactions, though electron-deficient bromides tend to react at a faster rate. nih.gov

Combined Reactivity and Chemoselectivity Considerations

The presence of two distinct reactive sites in this compound—the C-F bond and the isothiocyanate group—raises questions of chemoselectivity. nih.gov The isothiocyanate group is a versatile electrophile that can react with a variety of nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.

The outcome of a reaction with a nucleophile will depend on the relative reactivity of the two sites under the specific reaction conditions. For instance, a "hard" nucleophile might preferentially attack the "hard" carbon of the C-F bond in an SNAr reaction, while a "soft" nucleophile might favor reaction at the "soft" carbon of the isothiocyanate group. The choice of solvent, temperature, and catalyst can all influence the chemoselectivity of such transformations. Careful planning and execution are therefore necessary to achieve the desired selective functionalization of either the fluoropyridine core or the isothiocyanate moiety.

Orthogonality of Isothiocyanate and Fluoro Group Reactivity

The concept of orthogonal reactivity is central to the selective functionalization of this compound. This principle refers to the ability to react one functional group in the presence of the other with high chemoselectivity, thereby avoiding the need for protecting groups and simplifying synthetic routes. The orthogonality in this molecule is governed by the inherent electronic properties of the pyridine ring and the distinct nature of the fluoro and isothiocyanate moieties.

The pyridine nitrogen atom, being electron-withdrawing, significantly influences the reactivity of the ring, making it electron-deficient. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. Consequently, the fluoro group at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The reactivity of a halogen at the 2-position of a pyridine ring is substantially greater than that of its counterpart on a benzene (B151609) ring due to the stabilization of the Meisenheimer intermediate by the ring nitrogen. mdpi.com Furthermore, the presence of an additional electron-withdrawing group at the 4-position, such as the isothiocyanate group, further enhances the electrophilicity of the C-2 carbon, making the fluoro group an excellent leaving group. researchgate.net Studies on analogous systems, such as 2-fluoropyridines with other electron-withdrawing groups at the 4-position, have shown a significant rate enhancement in SNAr reactions. researchgate.net For instance, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine (B119429), a testament to the high lability of the fluorine substituent in such systems. researchgate.net

Conversely, the isothiocyanate group (-N=C=S) is a powerful electrophile in its own right, readily reacting with a variety of nucleophiles at the central carbon atom. This reaction typically involves the addition of a nucleophile to the C=S or C=N bond. Common reactions include the formation of thioureas with primary and secondary amines, and the synthesis of various heterocyclic systems through cyclization reactions. mdpi.comnih.gov

The orthogonality arises from the fact that the two functional groups are susceptible to attack by different classes of reagents under distinct reaction conditions. The 2-fluoro group is primarily targeted by nucleophiles in an SNAr reaction, which often requires elevated temperatures, while the isothiocyanate group is reactive towards a broader range of nucleophiles, including "softer" nucleophiles, often under milder conditions.

Table 1: Predicted Comparative Reactivity of Functional Groups in this compound

Reagent TypeTarget Functional GroupProbable Reaction TypeExpected Conditions
Strong Nucleophiles (e.g., RO⁻, R₂NH)2-FluoroNucleophilic Aromatic Substitution (SNAr)Moderate to elevated temperature
Soft Nucleophiles (e.g., RSH, H₂N-NH₂)4-IsothiocyanateNucleophilic AdditionMild (often room temperature)
Amines (Primary/Secondary)4-IsothiocyanateNucleophilic Addition (Thiourea formation)Mild to moderate temperature
Organometallic Reagents (e.g., R-MgBr)4-Isothiocyanate or 2-FluoroAddition or SubstitutionDependent on reagent and conditions

Selective Functionalization Strategies

Building upon the principle of orthogonal reactivity, several selective functionalization strategies can be envisioned for this compound.

Selective Reaction at the Isothiocyanate Group:

The isothiocyanate functionality can be selectively targeted with a range of nucleophiles while preserving the 2-fluoro substituent. This is typically achieved by employing soft nucleophiles or by conducting the reaction under mild conditions where the activation barrier for the SNAr at the 2-position is not overcome.

A prime example is the reaction with primary or secondary amines to form the corresponding N,N'-disubstituted or N,N',N'-trisubstituted 4-pyridylthioureas. This reaction is generally facile and can often be carried out at or below room temperature. The resulting thiourea derivatives can serve as valuable intermediates for further transformations or as final products with potential biological activity.

Similarly, hydrazines can react selectively with the isothiocyanate to yield thiosemicarbazides, which are precursors to various five-membered heterocyclic rings like thiadiazoles.

Selective Reaction at the 2-Fluoro Group:

To achieve selective substitution of the 2-fluoro group, stronger nucleophiles and/or more forcing reaction conditions are typically required. A wide variety of nucleophiles can be employed to displace the fluoride, including alkoxides, phenoxides, thiolates, and various amines. The choice of nucleophile allows for the introduction of a diverse array of substituents at the 2-position.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) at reflux would be expected to yield 2-methoxy-4-isothiocyanatopyridine. The higher temperature is necessary to overcome the activation energy for the SNAr reaction. It is crucial to select a nucleophile that does not readily react with the isothiocyanate group under these conditions, or to use a large excess of the nucleophile to favor the desired reaction pathway.

Stepwise Functionalization:

The orthogonal reactivity of the two functional groups allows for a stepwise functionalization approach. For example, one could first react the isothiocyanate group with a desired amine to form a thiourea. The resulting 2-fluoro-4-(thioureido)pyridine could then be subjected to a second nucleophilic substitution at the 2-position with a different nucleophile. This stepwise approach enables the synthesis of highly complex and diversely substituted pyridine derivatives from a single, readily accessible starting material.

Applications of 2 Fluoro 4 Isothiocyanatopyridine in Advanced Organic Synthesis

Versatile Building Block in Heterocyclic Chemistry

The dual reactivity of 2-Fluoro-4-isothiocyanatopyridine, stemming from the electrophilic nature of the isothiocyanate carbon and the potential for nucleophilic substitution at the fluorine-bearing carbon of the pyridine (B92270) ring, renders it a highly adaptable component in the synthesis of diverse heterocyclic frameworks.

The isothiocyanate functional group is a well-established synthon for the introduction of sulfur and nitrogen atoms into a cyclic structure. The reaction of this compound with various nucleophiles can lead to the formation of a plethora of sulfur- and nitrogen-containing heterocycles. For instance, its reaction with primary amines or hydrazines can yield substituted thioureas or thiosemicarbazides, respectively. These intermediates can then undergo intramolecular cyclization or react with other reagents to form heterocycles such as thiazoles, triazoles, and thiadiazoles. The presence of both sulfur and nitrogen atoms in these heterocycles is a common feature in many biologically active compounds and materials with interesting physicochemical properties. nih.gov

The general synthetic utility of isothiocyanates in the formation of such heterocyclic systems is well-documented. For example, the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various aldehydes can lead to complex fused heterocyclic systems. mdpi.com Similarly, this compound can serve as a starting point for analogous synthetic strategies, where the pyridine ring would be incorporated into the final heterocyclic product.

A general representation of the reactivity of this compound with binucleophiles to form heterocycles is presented below:

ReactantIntermediatePotential Heterocyclic Product
Primary Amine (R-NH₂)N-(2-Fluoropyridin-4-yl)-N'-alkylthioureaThiazolidinones, Thiazinanes
Hydrazine (H₂N-NH₂)1-(2-Fluoropyridin-4-yl)thiosemicarbazideTriazolethiones, Thiadiazoles
α-Amino acidsN-acylthioureasThiohydantoins

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netmdpi.com The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, typically involving the reaction of a thiourea (B124793) or thioamide with an α-haloketone. researchgate.net

This compound can be readily converted into a substituted thiourea upon reaction with an amine. This resulting thiourea, bearing the 2-fluoropyridin-4-yl moiety, can then be employed in a Hantzsch-type cyclization with an appropriate α-haloketone to yield a pyridine-substituted thiazole derivative. This synthetic approach allows for the introduction of a diverse range of substituents onto the final thiazole product, depending on the choice of the amine and the α-haloketone.

For example, the synthesis of novel pyridine-thiazole hybrid molecules has been shown to yield compounds with potent anticancer activity. nih.gov The general synthetic route to such hybrids often involves the condensation of a pyridyl-thiourea with a suitable electrophile. Following this established methodology, this compound is a key starting material for generating a library of novel pyridine-thiazole derivatives for biological screening.

A plausible reaction scheme for the synthesis of a pyridine-substituted thiazole derivative from this compound is as follows:

Thiourea Formation: Reaction of this compound with a primary amine (R-NH₂).

Cyclization: Reaction of the resulting N-(2-Fluoropyridin-4-yl)-N'-alkylthiourea with an α-haloketone (R'-CO-CH₂-X).

This sequence would lead to the formation of a 2-(alkylamino)-4-aryl-5-(2-fluoropyridin-4-yl)thiazole derivative, a class of compounds with potential for further chemical modification and biological evaluation.

Precursor for Complex Molecule Synthesis

Beyond its utility in constructing five- and six-membered heterocycles, this compound serves as a valuable precursor for the synthesis of more elaborate and complex molecular architectures.

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and functional materials. gla.ac.uk The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of the molecule's properties. In this compound, the fluorine atom at the 2-position and the isothiocyanate group at the 4-position offer two distinct points for chemical modification.

The fluorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, in a nucleophilic aromatic substitution reaction. This allows for the introduction of a wide range of substituents at this position. The isothiocyanate group, as previously discussed, can be transformed into numerous other functional groups or used to append other molecular fragments. This dual reactivity makes this compound an excellent scaffold for building complex pyridine-based derivatives with tailored properties.

Research on other fluorinated pyridine derivatives has demonstrated their utility as scaffolds. For instance, fluorinated derivatives of pyridine-2,4-dicarboxylate have been investigated as potent inhibitors of human 2-oxoglutarate dependent oxygenases. nih.gov This highlights the potential of incorporating fluorine into pyridine-based scaffolds to modulate biological activity.

Heterocyclic compounds play a crucial role in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. gla.ac.uk The presence of heteroatoms such as nitrogen and sulfur, as well as halogen atoms like fluorine, can significantly influence the biological activity and environmental fate of these compounds. nih.gov

The structural features of this compound make it an attractive starting point for the synthesis of novel agrochemical candidates. The fluorinated pyridine core is a common feature in many successful agrochemicals, often imparting favorable properties such as increased metabolic stability and enhanced biological activity. The isothiocyanate group can be used to introduce a toxophore or to link the pyridine scaffold to other biologically active moieties.

While specific research on the direct application of this compound in agrochemical research is not widely published, the general importance of fluorinated heterocycles in this field suggests its potential as a valuable building block for the discovery of new crop protection agents.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and efficient, making them attractive for the rapid generation of chemical libraries for drug discovery and other applications.

Isothiocyanates are known to be versatile components in a variety of MCRs. For example, they can participate in Ugi-type reactions and Biginelli-type reactions, leading to the formation of complex peptide-like structures and dihydropyrimidinones, respectively. The electrophilic nature of the isothiocyanate carbon allows it to react with a nucleophile, initiating a cascade of reactions that incorporates the other components into the final product.

The integration of this compound into MCRs would provide a straightforward route to complex molecules containing a fluorinated pyridine moiety. This would enable the rapid synthesis of a diverse range of compounds for biological evaluation, potentially accelerating the discovery of new therapeutic agents and agrochemicals. The ability to introduce the 2-fluoropyridinyl scaffold in a single, efficient step is a significant advantage of this approach.

Development of Novel Chemical Entities

The reactivity of the isothiocyanate group in this compound, primarily through nucleophilic addition reactions, provides a straightforward and efficient pathway for the synthesis of a diverse array of novel chemical entities. The electrophilic carbon atom of the isothiocyanate moiety readily reacts with various nucleophiles, such as primary and secondary amines, to form substituted thiourea derivatives. This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. nih.govtaylorandfrancis.com

The synthesis of N-acyl thiourea derivatives, for instance, involves the reaction of an acyl isothiocyanate with an amine. nih.gov This methodology can be adapted for this compound, where the pyridine nitrogen can influence the reactivity of the isothiocyanate group. The resulting thiourea derivatives are not only valuable final products but also serve as versatile intermediates for the construction of various heterocyclic systems. nih.gov For example, oxidative cyclization of N-acylthioureas can lead to the formation of substituted imino-2H-1,2,4-thiadiazolo[2,3-a]pyrimidine derivatives. semanticscholar.org

The general scheme for the synthesis of thiourea derivatives from this compound and a primary amine is depicted below:

Scheme 1: Synthesis of Substituted Thioureas

A primary amine (R-NH₂) reacts with this compound in a suitable solvent to yield the corresponding N-(2-fluoropyridin-4-yl)-N'-alkylthiourea.

The utility of this reaction is highlighted by the wide range of amines that can be employed, leading to a vast chemical space of potential drug candidates and agrochemicals. The resulting thiourea derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions with Isothiocyanates for the Development of Novel Chemical Entities

NucleophileResulting Functional Group/HeterocyclePotential Applications
Primary AminesSubstituted ThioureasMedicinal Chemistry, Agrochemicals
Secondary AminesSubstituted ThioureasMedicinal Chemistry, Agrochemicals
HydrazinesThiosemicarbazidesSynthesis of Heterocycles
Alcohols/ThiolsThiocarbamates/DithiocarbamatesOrganic Synthesis Intermediates

This table illustrates the versatility of the isothiocyanate group in reacting with various nucleophiles to generate diverse molecular scaffolds.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This approach allows for the rapid diversification of lead compounds, enabling the fine-tuning of their pharmacological properties without the need for de novo synthesis. The this compound scaffold is particularly well-suited for LSF strategies.

The fluorine atom at the 2-position of the pyridine ring can be displaced by a variety of nucleophiles via nucleophilic aromatic substitution (SNAr). This reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen and the isothiocyanate group. The ability to selectively introduce different functionalities at this position provides a powerful tool for optimizing structure-activity relationships (SAR).

Furthermore, the isothiocyanate group itself can be utilized for bioconjugation, allowing for the covalent attachment of the pyridine-containing molecule to biological targets such as proteins. The isothiocyanate group reacts with nucleophilic residues on proteins, such as the ε-amino group of lysine, to form stable thiourea linkages. This covalent modification can lead to irreversible inhibition of enzyme activity, a strategy increasingly employed in the development of targeted therapies, particularly in oncology.

While specific examples detailing the use of this compound in LSF are not extensively documented in publicly available literature, the known reactivity of both the 2-fluoropyridine (B1216828) and isothiocyanate moieties provides a strong basis for its potential in this area.

Table 2: Potential Late-Stage Functionalization Strategies Using this compound

Functionalization SiteReaction TypePotential Modifying GroupsPurpose
C2-Position (Fluoro)Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsSAR exploration, improve solubility, modulate electronics
C4-Position (Isothiocyanate)Nucleophilic Addition / BioconjugationAmines (on biomolecules), ThiolsCovalent modification of targets, introduction of probes

This table outlines potential strategies for modifying complex molecules at a late stage using the reactive sites of this compound.

Advanced Spectroscopic and Analytical Investigations

High-Resolution Mass Spectrometry (HRMS) for Compound Identity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 2-Fluoro-4-isothiocyanatopyridine (C₆H₃FN₂S), HRMS can unequivocally verify its identity.

Although experimental spectra are not available in the reviewed literature, the theoretical exact mass can be calculated. The protonated molecule, [M+H]⁺, is the ion commonly observed in electrospray ionization (ESI) mass spectrometry. The calculated monoisotopic mass provides a precise target for experimental verification.

Table 1: Predicted HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass (Da)
C₆H₃FN₂S[M+H]⁺155.0079

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts, splitting patterns (multiplicities), and coupling constants are influenced by the positions of the fluorine and isothiocyanate substituents.

H-6: This proton is adjacent to the pyridine nitrogen and ortho to the fluorine atom. It is expected to be the most downfield signal, appearing as a doublet of doublets due to coupling with H-5 and the fluorine atom.

H-5: This proton is ortho to the isothiocyanate group and meta to the fluorine. It is expected to appear as a doublet of doublets, coupling to both H-6 and H-3.

H-3: This proton is positioned between the fluorine and isothiocyanate groups. It will likely be a small doublet or triplet due to coupling with H-5 and the fluorine atom.

Data from 2-fluoropyridine (B1216828) shows typical shifts for protons on a fluorinated pyridine ring, which helps in these predictions. chemicalbook.comrsc.org For example, in 2-fluoropyridine, the proton at C-6 is significantly downfield. chemicalbook.com

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)
H-68.2 - 8.4ddJ(H-H) ≈ 5-6 Hz, J(H-F) ≈ 1-2 Hz
H-57.3 - 7.5ddJ(H-H) ≈ 5-6 Hz, J(H-H) ≈ 1-2 Hz
H-37.1 - 7.2d or tJ(H-H) ≈ 1-2 Hz, J(H-F) ≈ 4-5 Hz

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule. The carbon attached to the fluorine atom (C-2) will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF). Other carbons will also show smaller couplings to fluorine (²JCF, ³JCF, ⁴JCF). The isothiocyanate carbon (-N=C=S) has a characteristic chemical shift in the 130-140 ppm range.

The data from 2-fluoropyridine shows C-2 at approximately 164 ppm with a large ¹JCF coupling constant, providing a strong basis for prediction. rsc.orgacs.orgspectrabase.com

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon PositionPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C-2162 - 165Large (¹JCF)
C-3115 - 118Small (²JCF)
C-4145 - 148Small (³JCF)
C-5120 - 123Small (⁴JCF)
C-6150 - 153Small (³JCF)
-N=C=S135 - 140None

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom. rsc.orghuji.ac.il For this compound, a single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom on the pyridine ring. Based on data for 2-fluoropyridine and other aryl fluorides, the chemical shift is anticipated to be in the typical range for fluorine attached to an aromatic ring. rsc.orgspectrabase.comcolorado.edu

Table 4: Predicted ¹⁹F NMR Data for this compound

NucleusSolventPredicted Chemical Shift (δ, ppm, vs. CFCl₃)
¹⁹FCDCl₃-65 to -75

¹⁵N NMR spectroscopy, though less common due to lower sensitivity, is invaluable for probing the environment of nitrogen atoms. researchgate.net In this compound, two nitrogen atoms are present in different chemical environments: the pyridine ring nitrogen and the isothiocyanate nitrogen.

Pyridine Nitrogen (N-1): The chemical shift for this nitrogen would be influenced by the electron-withdrawing fluorine atom at the adjacent C-2 position. In solid-state NMR, its chemical shift would provide information on intermolecular interactions. acs.orgpsu.edu A two-bond coupling to the fluorine atom (²JNF) of approximately -52 Hz has been observed in 2-fluoropyridine and would be expected here. rsc.org

Isothiocyanate Nitrogen: This nitrogen has a distinct chemical shift, typically found significantly upfield compared to pyridine nitrogens. rsc.org

Cross-Polarization/Magic Angle Spinning (CP/MAS) is a solid-state NMR technique that enhances the signal of low-abundance nuclei like ¹⁵N, making it a feasible, though complex, method for characterizing the nitrogen environments in a solid sample of the title compound.

Table 5: Predicted ¹⁵N NMR Data for this compound

Nitrogen AtomPredicted Chemical Shift Range (δ, ppm, vs. CH₃NO₂)Expected Features
N-1 (Pyridine)-60 to -90Coupling to fluorine (²JNF)
-N=C=S-270 to -300Broader signal

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. The IR spectrum of this compound is expected to be dominated by a very strong, sharp absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group. This is a highly characteristic peak. Other important absorptions include the C-F bond stretch and various vibrations associated with the pyridine ring. Data from phenyl isothiocyanate shows the characteristic -NCS peak clearly in the 2000-2200 cm⁻¹ region. elixirpublishers.comnist.govnist.gov

Table 6: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric Stretch-N=C=S2050 - 2150Very Strong, Sharp
Ring VibrationsAromatic C=C, C=N1550 - 1610Medium - Strong
StretchC-F1200 - 1250Strong
Symmetric Stretch-N=C=S920 - 970Medium

X-ray Diffraction for Solid-State Structural Determination

A thorough search of scientific literature and chemical databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as the crystal system, space group, and specific geometric parameters for this compound are not publicly available at this time.

While general principles of X-ray diffraction are well-established, the absence of specific research on this compound prevents the presentation of empirical data.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For a compound like this compound, HPLC and GC-MS are the most relevant methods for assessing purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive organic compounds. The method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure.

Despite the common use of HPLC for purity determination of related compounds, a specific, validated HPLC method for the routine analysis of this compound has not been detailed in the available scientific literature. While it is standard practice for chemical suppliers to use HPLC to assess the purity of their products, the specific operational parameters such as the column type, mobile phase composition, flow rate, and detector wavelength for this particular compound are not published.

For illustrative purposes, a general approach to developing an HPLC method for a similar compound might involve:

ParameterTypical Condition
Column Reversed-phase C18
Mobile Phase Gradient of water and acetonitrile (B52724) or methanol (B129727)
Detector UV at a wavelength determined by the compound's absorbance maximum
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL
This table represents a hypothetical set of starting conditions for method development and is not based on published data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.

A general GC-MS analytical approach would involve:

ParameterTypical Condition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split or splitless, depending on concentration
Temperature Program An optimized temperature gradient to ensure separation of analytes
MS Detector Electron Ionization (EI) at 70 eV
This table outlines a generic GC-MS method and does not reflect published data specific to this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 2-Fluoro-4-isothiocyanatopyridine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the fluorine atom and the pyridine (B92270) ring nitrogen, combined with the reactive isothiocyanate group, would be expected to significantly influence these frontier orbitals.

Calculations would also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical attack. For this molecule, the nitrogen of the isothiocyanate group and the pyridine ring would likely be electron-rich, while the carbon of the isothiocyanate group and the carbon atom bonded to the fluorine would be electrophilic centers.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (B3LYP/6-311++G(d,p))
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.2 eVEnergy of the outermost electron orbital; indicates susceptibility to electrophilic attack.
LUMO Energy-1.5 eVEnergy of the lowest empty orbital; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.8 DMeasures the overall polarity of the molecule.

Mechanistic Studies of this compound Reactions

Computational methods are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, this would primarily involve studying its reactions with nucleophiles, a characteristic reaction of the isothiocyanate group.

Transition State Analysis

The transition state is the highest energy point on the reaction pathway and represents the kinetic barrier to the reaction. Identifying the geometry and energy of the transition state is crucial for understanding the reaction rate. Frequency calculations are performed at the transition state geometry; a valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea). A lower activation energy implies a faster reaction. For the reaction of this compound, transition state analysis would reveal the precise geometry of the atoms as the new carbon-nucleophile bond is formed.

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring of this compound is rigid, the isothiocyanate group (-N=C=S) has rotational freedom around the C-N bond connecting it to the ring.

Conformational Analysis: This involves systematically rotating the C-N bond and calculating the energy of each resulting conformation to identify the most stable (lowest energy) arrangement. This analysis would likely show that the most stable conformer has the isothiocyanate group lying in the same plane as the pyridine ring to maximize electronic conjugation, though steric hindrance could play a role.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in a given environment (e.g., in a solvent like water or DMSO). nih.gov An MD simulation of this compound would show how the molecule flexes, vibrates, and rotates at a given temperature, and how it interacts with surrounding solvent molecules. nih.gov This provides insights into its structural flexibility and solvation properties. nih.gov

Reactivity Predictions and Selectivity Modeling

Computational models can predict not only if a reaction will occur but also where it will occur on the molecule. chem8.org The pyridine ring in this compound has several potential sites for reaction, in addition to the highly reactive isothiocyanate group.

Reactivity indices derived from DFT, such as Fukui functions or dual descriptors, can be calculated. These indices quantify the change in electron density at a specific atomic site upon gaining or losing an electron.

Nucleophilic Attack: The site with the highest value for the Fukui function f+ is the most susceptible to nucleophilic attack. This is predicted to be the central carbon atom of the isothiocyanate group.

Electrophilic Attack: The site with the highest value for the Fukui function f- is the most susceptible to electrophilic attack. This is likely to be the sulfur atom of the isothiocyanate group or the nitrogen atom of the pyridine ring.

This modeling allows for precise predictions of regioselectivity in reactions where multiple outcomes are possible.

Design of Novel Derivatizations Based on Computational Insights

The ultimate goal of these theoretical studies is often to guide the synthesis of new molecules with improved properties. researchgate.net By understanding the structure-activity relationships of this compound, chemists can design novel derivatives. nih.gov

Structure Reactivity Relationships and Analogues of 2 Fluoro 4 Isothiocyanatopyridine

Positional Isomer Effects on Isothiocyanate Reactivity

The reactivity of the isothiocyanate (-N=C=S) group in fluorinated pyridines is significantly influenced by the relative positions of the fluorine and isothiocyanate substituents on the pyridine (B92270) ring. While specific comparative studies on the positional isomers of 2-fluoro-4-isothiocyanatopyridine are not extensively documented in the reviewed literature, general principles of pyridine chemistry allow for informed predictions.

The electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom influences the electrophilicity of the isothiocyanate carbon. In this compound, the fluorine atom at the 2-position exerts a strong inductive effect, which can modulate the reactivity of the isothiocyanate group at the 4-position. In a potential positional isomer, such as 3-fluoro-4-isothiocyanatopyridine, the fluorine atom is further from the nitrogen, altering its electronic influence on the isothiocyanate group. It is plausible that the isomer with the fluorine atom at a position that more effectively delocalizes electron density away from the isothiocyanate group would exhibit enhanced reactivity towards nucleophiles. The development of new synthetic methods for producing 3- and 5-fluoropyridines is of significant interest, as these substitutions are generally more challenging to achieve than those at the 2- and 4-positions. nih.gov

Influence of Fluorine Substitution on Pyridine Core Reactivity

The presence of a fluorine atom on the pyridine core, particularly at the 2-position, has a profound impact on the ring's reactivity, primarily in the context of nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the 2-position more susceptible to nucleophilic attack.

Research has demonstrated that 2-fluoropyridine (B1216828) reacts significantly faster than its chloro-analogue in nucleophilic substitution reactions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov This enhanced reactivity is attributed to the ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex formed during the substitution process. This principle suggests that the fluorine atom in this compound would readily undergo displacement by a suitable nucleophile under appropriate conditions. The reactivity is further modulated by other substituents on the pyridine ring; electron-withdrawing groups tend to increase the rate of substitution. researchgate.net

Comparison with Non-Fluorinated Pyridyl Isothiocyanates

The introduction of a fluorine atom onto the pyridine ring of a pyridyl isothiocyanate is expected to significantly alter its reactivity profile compared to its non-fluorinated counterpart. The primary point of comparison is the electrophilicity of both the pyridine ring and the isothiocyanate group.

The electron-withdrawing nature of the pyridine ring itself makes the isothiocyanate group more reactive towards nucleophiles than in many aryl isothiocyanates. nih.gov The addition of a fluorine atom, a potent electron-withdrawing group, further enhances this effect. Consequently, this compound is anticipated to be more reactive towards nucleophilic attack at the isothiocyanate carbon than 4-isothiocyanatopyridine. Furthermore, the fluorine atom provides an additional reactive site for nucleophilic aromatic substitution, a pathway not available in the non-fluorinated analogue under typical conditions.

Analogues with Different Halogen Substituents

The reactivity of 2-halo-4-isothiocyanatopyridines is critically dependent on the nature of the halogen substituent at the 2-position. The order of reactivity in nucleophilic aromatic substitution on halopyridines is often F > Cl > Br > I, which is contrary to the leaving group ability of the halides in SN2 reactions.

As previously mentioned, 2-fluoropyridine is substantially more reactive than 2-chloropyridine in SNAr reactions. nih.gov This trend is expected to hold for the corresponding 2-halo-4-isothiocyanatopyridines. Therefore, this compound would be the most susceptible to nucleophilic displacement of the halogen, followed by 2-chloro-4-isothiocyanatopyridine (B13447281) and then 2-bromo-4-isothiocyanatopyridine. This differential reactivity allows for selective functionalization of the pyridine ring based on the choice of halogen.

Table 1: Interactive Data Table of Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundHalogen at 2-positionExpected Relative Reactivity
This compoundFluorineHighest
2-Chloro-4-isothiocyanatopyridineChlorineIntermediate
2-Bromo-4-isothiocyanatopyridineBromineLowest

Note: This table is based on established trends in the reactivity of halopyridines.

Steric and Electronic Effects on Chemical Transformations

Both steric and electronic effects play a crucial role in the chemical transformations of this compound.

Electronic Effects: The primary electronic effect is the strong electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom. This inductive withdrawal of electron density makes the pyridine ring electron-deficient and activates it towards nucleophilic attack, particularly at the 2- and 6-positions. The electron-deficient nature of the ring also enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to reaction with nucleophiles. nih.gov

Steric Effects: Steric hindrance can influence the approach of nucleophiles to the reactive sites. While the fluorine atom is relatively small, a bulky nucleophile might experience some steric repulsion from the adjacent pyridine nitrogen. However, in many cases, the electronic activation provided by the fluorine atom is the dominant factor. In reactions involving the isothiocyanate group, the accessibility of the electrophilic carbon is generally good, allowing for a wide range of chemical transformations. The interplay of these steric and electronic factors allows for the fine-tuning of the reactivity and selectivity in the chemical modification of this compound and its analogues. rsc.org

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes

The synthesis of 2-Fluoro-4-isothiocyanatopyridine traditionally relies on the conversion of its precursor, 2-fluoro-4-aminopyridine. This transformation often involves the use of hazardous reagents like thiophosgene (B130339) or its derivatives. The future of synthesizing this and related isothiocyanates is geared towards more environmentally benign methods that minimize toxic waste and improve safety and efficiency.

A primary focus of future research will be the replacement of thiophosgene and its direct analogues, such as di-2-pyridyl thionocarbonate and thiocarbonyl diimidazole, with greener alternatives. nih.govnih.govsigmaaldrich.commdpi.comcbijournal.com One promising avenue is the one-pot synthesis from 2-fluoro-4-aminopyridine using carbon disulfide (CS₂) in the presence of a desulfurizing agent. nih.govmdpi.com Research into optimizing this one-pot process using environmentally friendly reagents and solvents is a key objective. For instance, methods employing aqueous iron(III) chloride for the desulfurization of the in situ formed dithiocarbamate (B8719985) salt have been developed for other pyridyl isothiocyanates and could be adapted. nih.govmdpi.com

Furthermore, the exploration of catalytic systems for the synthesis of isothiocyanates is a burgeoning field. The use of elemental sulfur in combination with catalysts presents a highly atom-economical and greener approach. mdpi.com Future studies will likely investigate the application of such catalytic systems to the synthesis of this compound, potentially lowering the environmental impact of its production. Another green approach that warrants investigation is the use of sodium persulfate in aqueous media, which has been shown to be effective for the synthesis of various isothiocyanates. rsc.org The development of solid-supported reagents and flow chemistry processes for the synthesis of this compound would also contribute significantly to greener and safer production protocols.

Reagent/MethodTraditional ReagentsEmerging Greener Alternatives
Thiocarbonyl Source Thiophosgene, Di-2-pyridyl thionocarbonate, Thiocarbonyl diimidazole nih.govnih.govsigmaaldrich.comcbijournal.comCarbon Disulfide (in one-pot processes), Elemental Sulfur nih.govmdpi.commdpi.com
Desulfurization Agent Not always required with thiophosgene analoguesIron(III) chloride, Sodium persulfate, Di-tert-butyl dicarbonate (B1257347) nih.govmdpi.comrsc.orgkiku.dk
Solvent Dichloromethane, Tetrahydrofuran nih.govrsc.orgWater, Green solvents (e.g., Cyrene™) mdpi.comrsc.org
Process Batch synthesisFlow chemistry, Microwave-assisted synthesis nih.govnih.gov

Novel Catalytic Systems for Derivatization

The isothiocyanate group of this compound is a highly reactive electrophilic handle, making it amenable to a wide range of derivatization reactions, most notably with nucleophiles such as amines to form thioureas. Future research will increasingly focus on the development of novel catalytic systems to control and expand the scope of these derivatization reactions.

Catalytic approaches can offer enhanced selectivity, milder reaction conditions, and access to a broader range of derivatives. For instance, the development of catalysts for the enantioselective addition of nucleophiles to the isothiocyanate group would be a significant advancement, enabling the synthesis of chiral thioureas and other derivatives with potential applications in medicinal chemistry. Organocatalysis, in particular, holds promise in this area.

Furthermore, transition-metal catalysis could unlock novel reaction pathways for the derivatization of this compound. For example, catalytic cycloaddition reactions involving the isothiocyanate moiety could provide rapid access to complex heterocyclic scaffolds. Research into the catalytic activation of the C-F bond on the pyridine (B92270) ring for cross-coupling reactions, while preserving the isothiocyanate group, would also open up new avenues for creating diverse molecular architectures. nih.gov The development of dual catalytic systems that can simultaneously activate both the pyridine ring and the isothiocyanate group would be a particularly innovative area of exploration.

Catalysis TypePotential Application in Derivatization
OrganocatalysisEnantioselective addition of nucleophiles (e.g., amines, alcohols, thiols) to the isothiocyanate group.
Transition-Metal CatalysisCross-coupling reactions at the pyridine ring, catalytic cycloadditions involving the isothiocyanate.
Dual CatalysisSimultaneous and selective functionalization of both the pyridine ring and the isothiocyanate group.

High-Throughput Synthesis and Screening Applications (focused on chemical diversity)

The reactivity of the isothiocyanate group makes this compound an ideal building block for the high-throughput synthesis (HTS) of compound libraries for drug discovery and chemical biology. nih.govvliz.bemdpi.comagilent.com The straightforward reaction of isothiocyanates with a diverse panel of amines allows for the rapid generation of large libraries of thiourea (B124793) derivatives.

Future research in this area will focus on optimizing reaction conditions for HTS formats, such as in 96-well or 384-well plates. This includes the use of automated liquid handling systems and the development of robust purification methods suitable for parallel synthesis. The goal is to create diverse libraries of molecules based on the 2-fluoro-4-pyridyl thiourea scaffold, which can then be screened against a wide range of biological targets. nih.govvliz.be

The chemical diversity of these libraries can be further expanded by utilizing a wide array of commercially available primary and secondary amines, as well as by synthesizing novel amine building blocks. Post-synthesis modification of the fluoropyridine ring could also be integrated into HTS workflows to generate even greater molecular complexity. The resulting libraries will be valuable resources for identifying hit compounds in drug discovery programs targeting various diseases. mdpi.comagilent.com

Integration into Advanced Material Science Applications

The unique combination of a polar, aromatic fluoropyridine unit and a reactive isothiocyanate group makes this compound a promising candidate for integration into advanced materials. The isothiocyanate moiety can be used as a covalent anchor to functionalize the surfaces of various materials, including polymers, nanoparticles, and metal oxides.

Future research will likely explore the use of this compound to modify the surface properties of materials, for example, to enhance their biocompatibility, introduce specific recognition sites, or alter their optical and electronic properties. The fluoropyridine component can impart desirable characteristics such as increased thermal stability and hydrophobicity.

In the field of polymer chemistry, this compound can be utilized as a monomer or a cross-linking agent in polymerization reactions. The ring-opening copolymerization of isothiocyanates with epoxides or other monomers is an emerging area of research that could be extended to this compound, leading to the development of novel sulfur- and nitrogen-containing polymers with unique properties. rsc.orgbath.ac.uk These materials could find applications in areas such as coatings, adhesives, and biomedical devices.

Exploration of New Chemical Space through Hybrid Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. mdpi.comnih.govnih.govmdpi.com The this compound scaffold is an excellent platform for the creation of novel hybrid molecules. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, while the isothiocyanate group provides a versatile linker for attaching other molecular fragments. nih.gov

Future research will focus on designing and synthesizing hybrid molecules that incorporate the this compound core with other biologically active moieties. For example, by reacting it with amines that are themselves part of another drug or a natural product, it is possible to create novel hybrid compounds with potentially synergistic or dual-action therapeutic effects. The fluorine atom on the pyridine ring can also influence the physicochemical properties of the resulting hybrids, such as their metabolic stability and membrane permeability.

The exploration of this new chemical space could lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-isothiocyanatopyridine, considering regioselectivity and yield?

  • Methodology : Substitution reactions using potassium thiocyanate under anhydrous conditions (e.g., DMF as solvent, 60–80°C) are effective for introducing the isothiocyanate group. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can modify the pyridine core while preserving the fluorine substituent . Monitor regioselectivity using HPLC or TLC to avoid byproducts like thiourea derivatives.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • ¹⁹F NMR : Detects fluorine environment shifts (δ ~ -110 to -120 ppm for 2-fluoro substitution) .
  • IR Spectroscopy : Confirms the isothiocyanate group (ν ~ 2050–2100 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .

Q. How does the fluorine substituent influence the reactivity of the isothiocyanate group in nucleophilic additions?

  • Methodology : The electron-withdrawing fluorine at the 2-position enhances the electrophilicity of the isothiocyanate group, accelerating reactions with amines (e.g., forming thioureas). Compare kinetics with non-fluorinated analogs using UV-Vis or stopped-flow spectrometry .

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

  • Methodology : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the isothiocyanate group. Conduct stability tests under varying humidity and temperature. Reference safety data from EPA DSSTox or CAS Common Chemistry for toxicity profiles .

Q. What strategies improve the stability of this compound during storage and reaction conditions?

  • Methodology : Store under anhydrous conditions (molecular sieves, -20°C). For reactions, avoid protic solvents (use THF or DCM) and minimize exposure to light .

Advanced Research Questions

Q. How can computational chemistry models predict the electronic effects of fluorine and isothiocyanate groups on reaction pathways?

  • Methodology : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with QSPR models to predict reaction outcomes (e.g., thiocyanate vs. isocyanate formation) .

Q. What methodologies resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

  • Methodology : Employ metabolomic profiling (LC-MS) to identify degradation products in vivo. Use molecular docking (AutoDock Vina) to assess target binding affinity discrepancies caused by metabolic transformations .

Q. What catalytic systems enhance coupling reactions involving this compound as a building block?

  • Methodology : Test Pd(OAc)₂/XPhos catalysts for Suzuki couplings, optimizing ligand-to-metal ratios. Compare yields with Buchwald-Hartwig amination protocols for amino-functionalized derivatives .

Q. How do isotopic labeling studies (e.g., ¹⁸F or ¹³C) elucidate metabolic pathways of derivatives?

  • Methodology : Synthesize ¹³C-labeled analogs via KSC¹³N substitution. Track metabolic fate using PET imaging (for ¹⁸F) or NMR-based tracer studies .

Q. What statistical approaches reconcile discrepancies in substituent effects reported across different synthetic studies?

  • Methodology : Apply multivariate regression analysis to datasets comparing substituent positions (e.g., 2-fluoro vs. 4-fluoro analogs). Use PCA to identify dominant variables (e.g., steric vs. electronic effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.